5-(N-Dodecanoyl)aminofluorescein

Overview

Description

5-(N-Dodecanoyl)aminofluorescein (5-NDAF) is a fluorescent dye molecule that is used in a variety of scientific research applications. It has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Scientific Research Applications

Surfactant Properties and Micelle Interaction : 5-(N-octadecanoyl)aminofluorescein, a related compound, has been studied for its interaction with micelles, demonstrating changes in micropolarity and microfluidity at the interface between nonpolar core and polar shell in polystyrene-block-poly(methacrylic acid) micelles (Štěpánek et al., 1999).

Biochemical Applications : It has been used in a fluorescent method for detecting aldehydes, which is beneficial for monitoring microbial oxidation and biotransformation of primary alcohols by Gluconobacter oxydans (Xing et al., 2011).

Medical Imaging : In neurosurgery, fluorescein fluorescence enhances surgical decision-making, particularly in vascular and oncologic procedures (Rey-Dios & Cohen-Gadol, 2013).

Study of Surface Diffusion : The compound's role in surface diffusion in sodium dodecyl sulfate-stabilized thin liquid films affects fluorophore mobility, influencing viscosity and film thickness (Clark et al., 1990).

Protein Characterization : It assists in amino-terminal amino acid sequence analysis of proteins, suitable for characterizing proteins from multichain enzymes and viruses (Weiner et al., 1972).

Brain Tumor Resection : The conjugate 5-aminofluorescein-human serum albumin guides brain tumor resection without toxic side effects, optimal for surgery within 1-4 days post-administration (Kremer et al., 2009).

Pharmaceutical Applications : Sodium N-dodecanoyl sarcosinate's critical micelle concentration, which decreases with increasing salt concentration, affects its surface properties, relevant in pharmaceutical, food, and cosmetic formulations (Patra et al., 2018).

Fluorescence Properties : Aminofluoresceins, including 5-aminofluorescein, exhibit unique fluorescence properties compared to fluorescein, with different behaviors in various solvents (Mchedlov-Petrossyan et al., 2019).

Material Science and Biomaterials : A pH-sensitive bioactive glass conjugated with 5-aminofluorescein has been developed for local drug delivery in bone and teeth diseases, with potential cancer therapy applications (Aina et al., 2014).

Mechanism of Action

Target of Action

5-Dodecanoylaminofluorescein, also known as AFC12, is primarily a lipophilic fluorescent probe . It is a free-fatty-acid conjugate of fluorescein . The compound’s primary targets are the cellular membranes, where it has been used in membrane fluidity studies .

Mode of Action

The compound interacts with its targets (cellular membranes) by integrating into the lipid bilayer due to its lipophilic nature . It has been used to determine the critical micelle concentration of detergents . This suggests that AFC12 can interact with and become incorporated into micelles, which are aggregates of surfactant molecules dispersed in a liquid colloid.

Biochemical Pathways

Given its use in membrane fluidity studies and the determination of critical micelle concentration of detergents , it can be inferred that AFC12 likely affects pathways related to lipid metabolism and membrane dynamics.

Result of Action

The molecular and cellular effects of AFC12’s action primarily involve changes in membrane fluidity . By integrating into the lipid bilayer, AFC12 can influence the physical properties of the membrane, including its fluidity. This can potentially affect various cellular processes that depend on membrane properties, such as signal transduction, transport of substances across the membrane, and cell adhesion.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of AFC12. For instance, the presence of detergents can affect the compound’s ability to integrate into micelles . Furthermore, the compound’s fluorescent properties might be influenced by the pH and temperature of its environment.

Biochemical Analysis

Biochemical Properties

5-Dodecanoylaminofluorescein interacts with various biomolecules in its role as a lipophilic fluorescent probe . It has been used to study the properties of membranes and detergents, indicating that it interacts with lipids and proteins within these structures . The nature of these interactions is likely hydrophobic, given the lipophilic nature of 5-Dodecanoylaminofluorescein .

Cellular Effects

5-Dodecanoylaminofluorescein can influence cell function through its role as a fluorescent probe . It has been used in studies of membrane fluidity, suggesting that it can impact cell signaling pathways related to membrane dynamics . Additionally, its use in determining the critical micelle concentration of detergents suggests that it may influence cellular metabolism, particularly lipid metabolism .

Molecular Mechanism

The mechanism of action of 5-Dodecanoylaminofluorescein involves its conversion into a fluorescent form within cells .

Temporal Effects in Laboratory Settings

The effects of 5-Dodecanoylaminofluorescein can change over time in laboratory settings . For example, its fluorescence can be used to monitor changes in membrane fluidity over time . Specific information on the product’s stability, degradation, and long-term effects on cellular function is not currently available.

Metabolic Pathways

Given its role as a lipophilic fluorescent probe, it may interact with enzymes and cofactors involved in lipid metabolism .

Transport and Distribution

5-Dodecanoylaminofluorescein is likely transported and distributed within cells and tissues via passive diffusion, given its lipophilic nature . It may also interact with transporters or binding proteins that handle lipids or other hydrophobic compounds .

Subcellular Localization

The subcellular localization of 5-Dodecanoylaminofluorescein is likely influenced by its lipophilic nature and its interactions with other biomolecules . It may be localized to membranes or other lipid-rich regions of the cell . Specific information on its subcellular localization and any effects on its activity or function is not currently available.

properties

IUPAC Name |

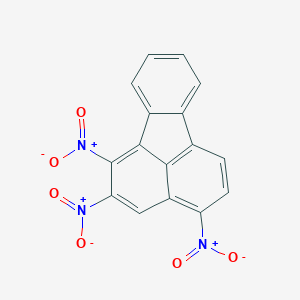

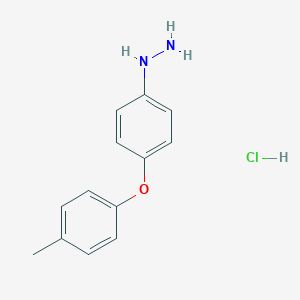

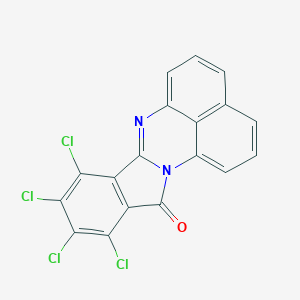

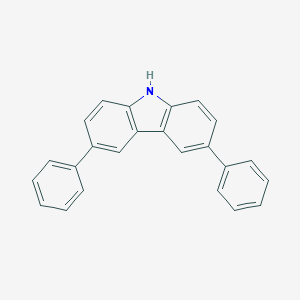

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35NO6/c1-2-3-4-5-6-7-8-9-10-11-30(36)33-21-12-15-25-24(18-21)31(37)39-32(25)26-16-13-22(34)19-28(26)38-29-20-23(35)14-17-27(29)32/h12-20,34-35H,2-11H2,1H3,(H,33,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNRUQFWKRLMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148298 | |

| Record name | 5-(N-Dodecanoyl)aminofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107827-77-0 | |

| Record name | 5-(N-Dodecanoyl)aminofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107827770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(N-Dodecanoyl)aminofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol](/img/structure/B34297.png)

![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B34308.png)